Fmoc-3,5-dinitro-L-tyrosine

説明

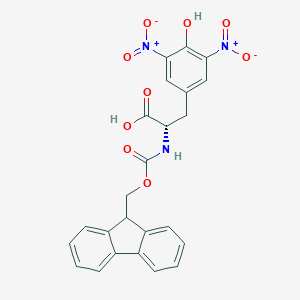

Fmoc-3,5-dinitro-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions . This compound is primarily used in peptide synthesis and proteomics studies due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-dinitro-L-tyrosine typically involves the nitration of Fmoc-L-tyrosine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the aromatic ring . The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

化学反応の分析

Types of Reactions

Fmoc-3,5-dinitro-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Piperidine in a solvent like dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

Reduction: Formation of 3,5-diamino derivatives.

Substitution: Formation of deprotected tyrosine derivatives.

科学的研究の応用

Fmoc-3,5-dinitro-L-tyrosine is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.

Biology: In proteomics for the study of protein interactions and modifications.

Industry: Used in the synthesis of specialized peptides and proteins for various industrial applications.

作用機序

The mechanism of action of Fmoc-3,5-dinitro-L-tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The nitro groups on the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

類似化合物との比較

Similar Compounds

Fmoc-3-nitro-L-tyrosine: Similar structure but with only one nitro group at the 3 position.

Fmoc-L-tyrosine: Lacks the nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

Fmoc-3,5-dinitro-L-tyrosine is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for specific applications in peptide synthesis and proteomics .

生物活性

Fmoc-3,5-dinitro-L-tyrosine is a modified amino acid that has garnered interest in biochemical research due to its unique structural properties and potential applications in studying various biological processes. This article explores the biological activity of this compound, including its interactions with enzymes, its role as a substrate, and its implications in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the aromatic ring of tyrosine, along with an Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification alters its physical and chemical properties compared to standard tyrosine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₄O₅ |

| Molecular Weight | 292.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Enzyme Interactions

This compound has been evaluated for its activity as a substrate for various enzymes. Notably, it exhibits zero activity relative to tyrosine as a substrate for tyrosine aminotransferase , indicating that while it can be incorporated into peptides, it does not participate in typical enzymatic reactions involving tyrosine .

Role as a Research Tool

Due to its structural similarity to tyrosine but lack of reactivity in certain pathways, this compound serves as an artificial substrate . This property allows researchers to use it for probing enzyme mechanisms without affecting the natural substrate dynamics. Its incorporation into peptide libraries has been explored to define substrate specificity for protein tyrosine phosphatases (PTPs) and other related enzymes.

Case Study 1: Substrate Specificity of PTPs

A study investigated the use of this compound in peptide libraries aimed at characterizing the substrate specificity of PTPs. The results indicated that while this compound could mimic the binding characteristics of tyrosine, it did not undergo catalysis by PTPs. This finding highlights its utility in distinguishing between active and inactive substrates in enzymatic assays .

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been utilized to create antibody-drug conjugates (ADCs). Its modified structure allows for enhanced stability and specificity in targeting cancer cells. Research indicates that ADCs incorporating this compound show promise in selectively delivering cytotoxic agents to tumor sites while minimizing off-target effects .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195434-42-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。